

Application Note: ^{13}C NMR Analysis of Allopurinol and Its Related Compounds

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Compound of Interest

Compound Name: *7N-[1-(2-Carboxy)ethyl]allopurinol*

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Abstract

This application note provides a comprehensive guide to the analysis of allopurinol and its related compounds using Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy. Allopurinol, a cornerstone in the management of hyperuricemia and gout, requires stringent purity control to ensure its safety and efficacy. ^{13}C NMR spectroscopy offers a powerful, non-destructive analytical technique for the structural elucidation and quantification of allopurinol and its potential impurities, including its primary metabolite, oxypurinol, and various process-related impurities as defined by major pharmacopeias. This document details the underlying principles, optimized experimental protocols for sample preparation and data acquisition, and a thorough guide to spectral interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals to establish a robust, self-validating system for quality control and regulatory compliance.

Introduction: The Analytical Imperative for Allopurinol Purity

Allopurinol functions by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid.^[1] Its principal active metabolite, oxypurinol, also contributes to this therapeutic effect.^[1] The manufacturing process of allopurinol and subsequent degradation pathways can introduce a variety of related substances. These impurities, if present in sufficient quantities, can impact the drug's efficacy and potentially

introduce toxicity. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) stipulate strict limits for these impurities.[\[2\]](#)

While chromatography is the conventional method for impurity profiling, ^{13}C NMR spectroscopy provides a significant advantage due to its high resolving power and its direct relationship between signal intensity and the number of carbon nuclei, which is invaluable for structural confirmation and quantitative analysis without the need for specific reference standards for every impurity.[\[3\]](#)[\[4\]](#) The wide chemical shift dispersion in ^{13}C NMR minimizes signal overlap, which is often a challenge in ^1H NMR, making it an ideal tool for analyzing complex mixtures of structurally similar compounds.[\[3\]](#) This guide establishes a framework for leveraging ^{13}C NMR as a primary analytical tool for ensuring the quality of allopurinol.

Foundational Principles of ^{13}C NMR for Pharmaceutical Analysis

^{13}C NMR spectroscopy detects the ^{13}C isotope, which has a natural abundance of approximately 1.1%. Unlike the NMR-inactive ^{12}C isotope, the ^{13}C nucleus possesses a nuclear spin of $\frac{1}{2}$, allowing it to be observed by NMR. The key principles underpinning its application in this context are:

- **Chemical Shift (δ):** The resonance frequency of a ^{13}C nucleus is highly sensitive to its local electronic environment. This results in a wide chemical shift range (typically 0-220 ppm), providing excellent spectral resolution.[\[5\]](#) Each chemically non-equivalent carbon atom in a molecule produces a distinct signal, offering a unique fingerprint of the molecular structure.
- **Structural Elucidation:** The chemical shift of a carbon atom provides direct information about its functional group and connectivity. For instance, carbonyl carbons resonate significantly downfield (170-220 ppm) compared to aliphatic carbons (10-60 ppm).[\[6\]](#)
- **Quantitative Analysis (qNMR):** Under specific experimental conditions that ensure full spin relaxation and suppress the Nuclear Overhauser Effect (NOE), the integral of a ^{13}C NMR signal is directly proportional to the number of corresponding carbon nuclei.[\[3\]](#) This allows for the accurate determination of the purity of the active pharmaceutical ingredient (API) and the quantification of impurities. The validation of quantitative NMR methods is now recognized within regulatory frameworks like ICH Q2(R2).[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

Achieving reliable and reproducible ^{13}C NMR data necessitates meticulous attention to sample preparation and instrument parameter selection.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample quality.

Protocol 1: Standard Sample Preparation

- Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to the excellent solubility of allopurinol and its related compounds. Its solvent signal at ~39.5 ppm generally does not interfere with the signals of interest.[10]
- Sample Concentration: For qualitative analysis and structural identification, prepare a solution of approximately 20-50 mg of the allopurinol sample in 0.6-0.7 mL of DMSO-d₆. For quantitative analysis, a higher concentration and the addition of a certified internal standard may be required.
- Solubilization: Weigh the sample accurately into a clean, dry vial. Add the deuterated solvent and vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a standard ^{13}C NMR experiment on a 400 MHz (or higher) spectrometer.

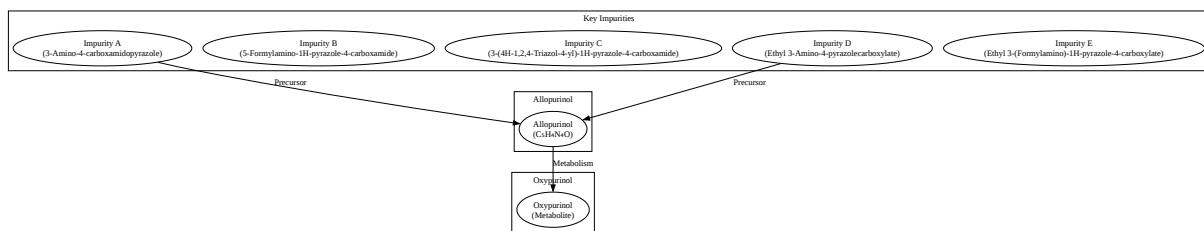
Protocol 2: ^{13}C NMR Data Acquisition Parameters

- Spectrometer: 400 MHz (or higher) equipped with a broadband probe.

- Experiment: ^{13}C observe with ^1H decoupling (e.g., zgpg30 or similar pulse program).
- Solvent: DMSO-d₆
- Temperature: 298 K
- Pulse Angle: 30-45 degrees (to allow for shorter relaxation delays).
- Acquisition Time (AQ): ~1.0 - 2.0 seconds.
- Relaxation Delay (D1): 2-5 seconds for qualitative spectra. For quantitative analysis, a much longer delay (5-7 times the longest T_1 of the carbons of interest) is crucial to ensure complete relaxation.
- Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. A higher number of scans will be required to detect low-level impurities.
- Spectral Width (SW): 0 to 200 ppm.
- Referencing: The DMSO-d₆ solvent peak at 39.52 ppm is used as the internal reference.

Data Interpretation: Spectral Fingerprints of Allopurinol and Related Compounds

Accurate peak assignment is fundamental to identifying and differentiating allopurinol from its related substances. The structures of allopurinol and its key related compounds are shown below, followed by a detailed analysis of their expected ^{13}C NMR spectra.



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¹³C NMR Spectrum of Allopurinol

The allopurinol molecule has five distinct carbon environments. The expected chemical shifts in DMSO-d₆ are assigned based on predictive models and literature data. The pyrazolo[3,4-d]pyrimidine ring system provides a characteristic spectral pattern.

Differentiating Key Related Compounds

Each related compound possesses unique structural features that result in a distinct ¹³C NMR spectrum, allowing for unambiguous identification.

- **Oxypurinol (Major Metabolite):** The key difference from allopurinol is the additional hydroxyl group on the pyrimidine ring. This significantly alters the electronic environment of the

surrounding carbons, leading to noticeable shifts, particularly for the carbon bearing the hydroxyl group.

- Impurity A (3-Amino-4-carboxamidopyrazole): As a precursor, this compound lacks the second ring of the purine structure. The spectrum will be simpler, characterized by the signals of the pyrazole ring and the carboxamide group.
- Impurity B (5-Formylamino-1H-pyrazole-4-carboxamide): The presence of a formyl group introduces a distinct carbonyl carbon signal, typically observed downfield, which is a key marker for this impurity.
- Impurity C (3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide): The addition of a triazole ring introduces new signals and alters the shifts of the pyrazole carbons to which it is attached.
- Impurity D (Ethyl 3-Amino-4-pyrazolecarboxylate): This impurity is an ester. The characteristic signals for the ethyl group (a CH₂ and a CH₃) and the ester carbonyl carbon are clear identifiers.
- Impurity E (Ethyl 3-(formylamino)-1H-pyrazole-4-carboxylate): This compound combines features of impurities B and D, showing signals for an ethyl ester group and a formyl group.

Summary of ¹³C NMR Chemical Shifts

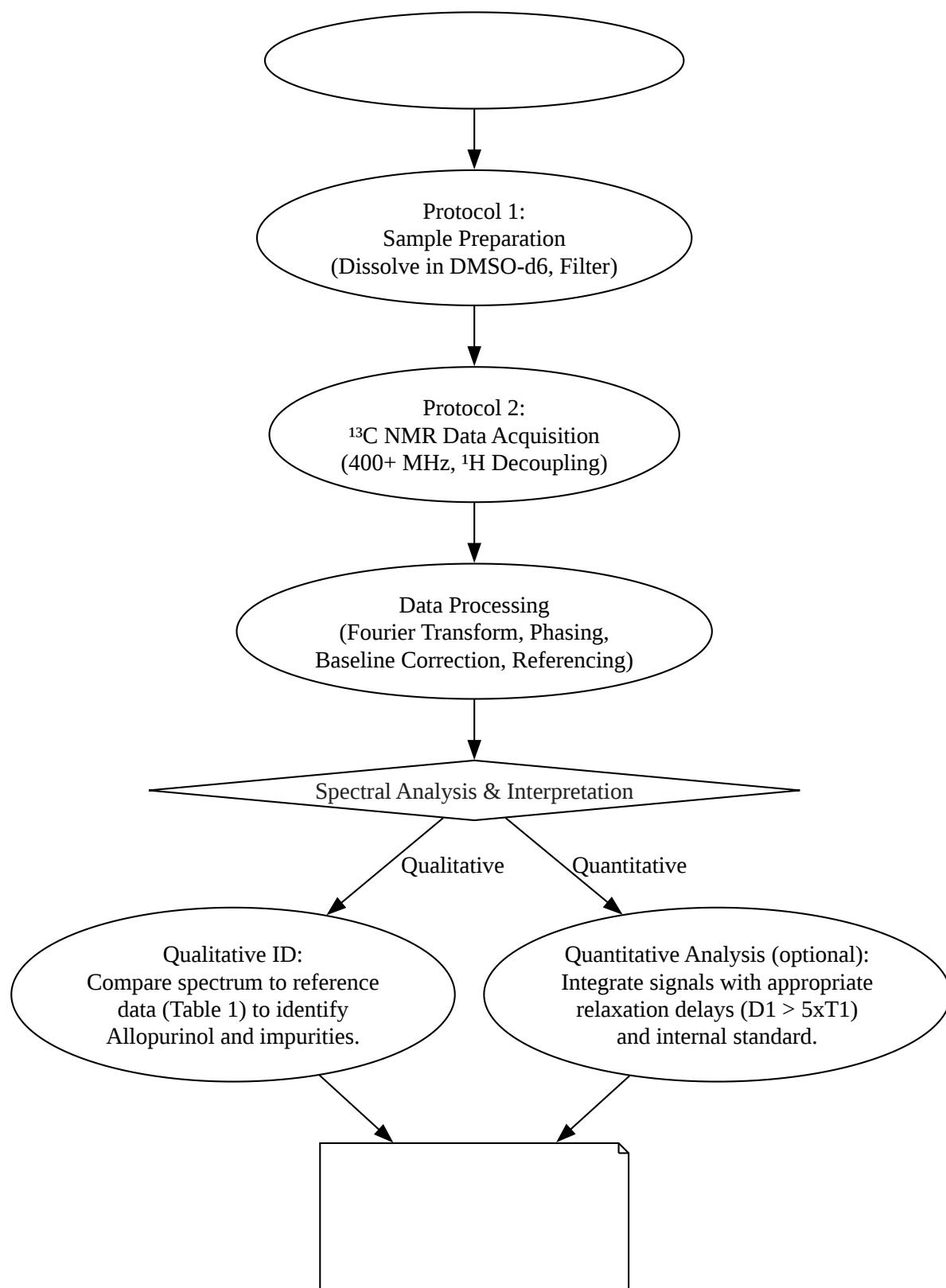
The following table summarizes the approximate ¹³C NMR chemical shifts (in ppm) for allopurinol and its key related compounds in DMSO-d₆. These values are based on experimental data where available and predictive models. Minor variations may occur due to concentration and slight differences in experimental conditions.

Carbon Position	Allopuri	Oxypuri					
	nol	nol	Impurity A	Impurity B	Impurity C	Impurity D	Impurity E
	(Predicted)	(Predicted)					
Pyrazole C3	~154 ppm	~155 ppm	~152 ppm	~145 ppm	~148 ppm	~153 ppm	~146 ppm
Pyrazole C4	~104 ppm	~103 ppm	~98 ppm	~105 ppm	~102 ppm	~97 ppm	~106 ppm
Pyrazole C5	~152 ppm	~153 ppm	-	-	-	-	-
Pyrimidin e C4	~156 ppm	~157 ppm	-	-	-	-	-
Pyrimidin e C6	~148 ppm	~149 ppm	-	-	-	-	-
Carboxamide/Ester C=O	-	-	~165 ppm	~164 ppm	~163 ppm	~163 ppm	~162 ppm
Formyl C=O	-	-	-	~160 ppm	-	-	~161 ppm
Ethyl CH ₂	-	-	-	-	-	~59 ppm	~60 ppm
Ethyl CH ₃	-	-	-	-	-	~14 ppm	~14 ppm
Triazole Carbons	-	-	-	-	~145 ppm	-	-

Note: Values are approximate and for identification purposes. For definitive structural assignment, 2D NMR experiments (HSQC, HMBC) are recommended.

Workflow for Analysis

A systematic workflow ensures the integrity and reliability of the analytical results.



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Conclusion

¹³C NMR spectroscopy is a highly specific, reliable, and structurally informative technique for the analysis of allopurinol and its related compounds. Its ability to provide a direct, non-destructive view of the carbon skeleton of molecules makes it an indispensable tool for confirming the identity of the API and for identifying and quantifying process impurities and degradation products. By following the detailed protocols and data interpretation guidelines presented in this application note, researchers and quality control analysts can implement a robust, self-validating method that ensures the quality, safety, and efficacy of allopurinol, in full compliance with stringent regulatory standards. The integration of ¹³C NMR into the analytical workflow provides a high degree of confidence in the structural integrity of the material, complementing traditional chromatographic techniques.

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